molecular formula C12H11N3O2 B1290018 4-(4-Aminophenoxy)pyridine-2-carboxamide CAS No. 284462-80-2

4-(4-Aminophenoxy)pyridine-2-carboxamide

Cat. No.: B1290018
CAS No.: 284462-80-2
M. Wt: 229.23 g/mol
InChI Key: UWFQBNUDTOONHQ-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)pyridine-2-carboxamide is an organic compound with the molecular formula C12H11N3O2. It is characterized by the presence of an aminophenoxy group attached to a pyridine ring, which is further connected to a carboxamide group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4-Aminophenoxy)pyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells, such as A549 cells, by affecting the cell cycle and promoting cell death . Additionally, it can alter the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been observed to form hydrogen bonds with key amino acids in the active site of certain kinases, thereby modulating their function . These interactions can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting nucleotide metabolism . These interactions can lead to changes in the levels of metabolites, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . These interactions can influence its localization and accumulation in specific cellular compartments, thereby affecting its efficacy and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide typically involves the reaction of 4-aminophenol with 4-chloro-2-pyridinecarboxamide. The process begins with the deprotonation of 4-aminophenol using a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF). This is followed by the addition of 4-chloro-2-pyridinecarboxamide and potassium carbonate, and the reaction mixture is heated to 80°C for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The phenoxy and pyridine rings can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Bases: Potassium tert-butoxide, sodium hydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Derivatives with various substituents on the amino group.

    Oxidation Products: Compounds with oxidized functional groups.

    Reduction Products: Compounds with reduced functional groups.

Scientific Research Applications

4-(4-Aminophenoxy)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antitumor agent.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool for studying molecular interactions and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenoxy)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase and induce apoptosis in cancer cells makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

4-(4-aminophenoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQBNUDTOONHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630468
Record name 4-(4-Aminophenoxy)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284462-80-2
Record name 4-(4-Aminophenoxy)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284462-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Aminophenoxy)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Entry 43: 4-Chloropyridine-2-carbonyl chloride HCl salt was reacted with ammonia according to Method A1, Step 3b to form 4-chloro-2-pyridinecarboxamide. 4-Chloro-2-pyridinecarboxamide was reacted with 4-aminophenol according to Method A2, Step 4 to form 4-(2-carbamoyl-4-pyridyloxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(2-carbamoyl-4-pyridyloxy)aniline to afford the urea.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(4-Aminophenoxy)pyridine-2-carboxamide in pharmaceutical chemistry?

A1: this compound (also called 4-(4-aminophenoxy)picolinamide) is a crucial building block in the multi-step synthesis of Sorafenib. [, ] Research indicates that the synthetic route involving this compound is particularly valuable for large-scale Sorafenib production. []

Q2: Have any Sorafenib derivatives been synthesized using this compound? What were the findings?

A2: Yes, researchers have successfully synthesized Sorafenib derivatives by modifying the amide portion of the this compound structure. [] These derivatives exhibited promising antiproliferative activity against various cancer cell lines, including carcinoma, lymphoma, and leukemia, sometimes displaying even greater potency than Sorafenib itself. [] This research highlights the potential of structural modifications to this key intermediate for developing novel anti-cancer agents.

Q3: Are there any optimized synthetic methods for producing this compound?

A3: Yes, studies have focused on optimizing the synthesis of this compound to enhance efficiency. One study reported a significantly accelerated reaction time, reducing it to just 10 minutes for producing this key intermediate. [] These advancements in synthetic methodology contribute to the feasibility of large-scale production and facilitate further research on Sorafenib and its analogs.

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